2-Hydroxy-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with carbonyl compounds. This reaction proceeds under mild conditions and can be catalyzed by acids or bases. For instance, L-cysteine reacts with aldehydes to form thiazolidine derivatives, which can be further converted to the desired product .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Hydroxy-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological molecules through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes, modification of proteins, and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-2-thione-4-carboxylic acid: Used as a catalyst in organic synthesis.
2-Methylthiazolidine-4-carboxylic acid: A condensation product with similar structural features.
Uniqueness: 2-Hydroxy-1,3-thiazolidine-4-carboxylic acid is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
92447-51-3 |
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Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-hydroxy-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H7NO3S/c6-3(7)2-1-9-4(8)5-2/h2,4-5,8H,1H2,(H,6,7) |
InChI Key |
GUCJVHQUNOVDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)O)C(=O)O |
Origin of Product |
United States |
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